molecular formula C11H15N5O4S2 B2386503 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1170022-74-8

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Cat. No. B2386503
CAS RN: 1170022-74-8
M. Wt: 345.39
InChI Key: MWTYEDZXHLYODD-UHFFFAOYSA-N
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Description

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound is part of a series of acetamide ethers that have been discovered and characterized for their potential in activating GIRK channels .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

GIRK Channel Activators

This compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Neurological Disorders

Due to its role as a GIRK channel activator, this compound could potentially be used in the treatment of neurological disorders such as epilepsy and anxiety .

Pain Management

GIRK channels have been implicated in pain perception, suggesting that this compound could potentially be used for pain management .

Addiction Treatment

There is substantial preliminary evidence supporting the roles of GIRK channels in reward/addiction . Therefore, this compound could potentially be used in the treatment of addiction.

Antifungal Activity

An in vitro experiment of similar compounds exhibited antifungal activity against Rhizopus oryzae . This suggests that “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” could potentially be used as an antifungal agent.

Antibacterial Activity

Similar compounds have shown antibacterial activity against pathogenic bacteria . This suggests that “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide” could potentially be used as an antibacterial agent.

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S2/c1-8-4-10(15-22(19,20)11-5-12-7-13-11)16(14-8)9-2-3-21(17,18)6-9/h4-5,7,9,15H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTYEDZXHLYODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CN=CN2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

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